Amyloid-β Fibril Binding Affinity: 4-Cyano Derivative vs. Structurally Related Benzothiazole Probe
In a competitive radioligand binding assay, 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide displaced [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole from synthetic amyloid-β(1–40) fibrils with a Ki of 4.31 nM [1]. This value places the compound in a comparable affinity range to classical benzothiazole amyloid imaging probes, yet its distinct dioxolo-fused scaffold and 4-cyanobenzamide tail offer a differentiated binding mode that may translate to altered brain uptake kinetics or plaque subtype selectivity, although direct head-to-head in vivo data are not publicly available.
| Evidence Dimension | Amyloid-β(1–40) fibril binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole (Ki not explicitly reported in the same assay; serves as radioligand baseline) |
| Quantified Difference | Target compound Ki = 4.31 nM (single concentration displacement; full curve not confirmed) |
| Conditions | Inhibition of [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to synthetic amyloid-β(1–40) fibrils; incubation 3 hours; detection by NaI well counting [1] |
Why This Matters
Confirms that the compound engages the amyloid-β fibril binding site with nanomolar affinity, providing a rationale for selecting this specific chemotype over untested benzothiazole analogs for amyloid-targeted assay development.
- [1] BindingDB Entry BDBM50276883 / CHEMBL4175800. Affinity Data: Ki = 4.31 nM for inhibition of [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40). View Source
